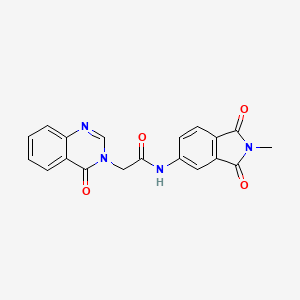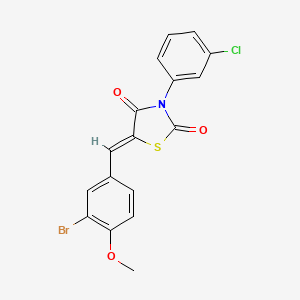![molecular formula C16H19N5O4 B3591606 N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B3591606.png)
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Overview
Description
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a morpholine ring, a phenyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the morpholine and pyrazole rings, followed by their functionalization and coupling.
Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Pyrazole Ring Formation: The pyrazole ring is often synthesized via the condensation of hydrazine with 1,3-diketones.
Coupling Reactions: The final step involves coupling the morpholine and pyrazole derivatives with a phenyl group through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro or halogen groups on the phenyl ring.
Hydrolysis: Formation of carboxylic acid and amine derivatives.
Scientific Research Applications
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in drug formulations.
Mechanism of Action
The mechanism of action of N1-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The nitro group and pyrazole ring are likely involved in binding interactions, while the morpholine ring may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1H-pyrazol-3-yl)acetamide
- N-(4-(Pyrrolidin-1-yl)phenyl)acetamide
Uniqueness
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to its combination of a morpholine ring, a phenyl group, and a pyrazole moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of the nitro group also adds to its reactivity and potential for further functionalization.
Properties
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c22-16(12-20-11-15(9-17-20)21(23)24)18-14-3-1-2-13(8-14)10-19-4-6-25-7-5-19/h1-3,8-9,11H,4-7,10,12H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGKRKVPXOZJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-[(4Z)-4-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3591529.png)
![(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3591556.png)
![4-methoxy-N-{3-[(4-methyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B3591560.png)
![4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3591563.png)

![(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B3591577.png)


![5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3591599.png)
![4-[(4-chlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B3591610.png)
![N-benzyl-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B3591616.png)
![N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B3591627.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B3591634.png)
![2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE](/img/structure/B3591639.png)
